Mal-PEG2-Val-Cit-アミド-PAB-OH

説明

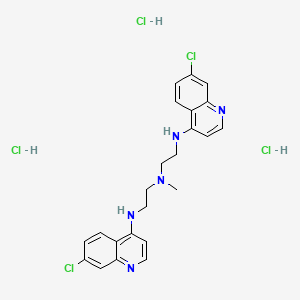

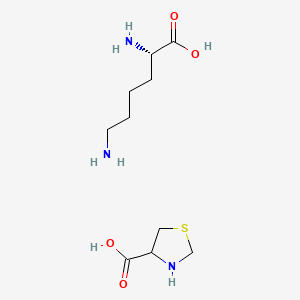

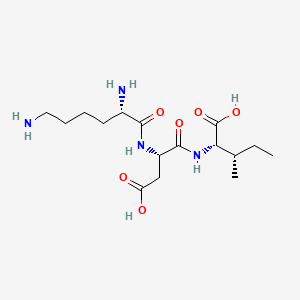

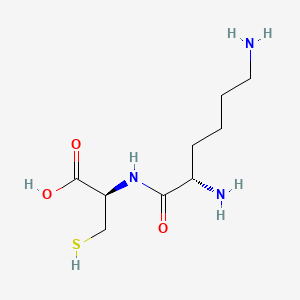

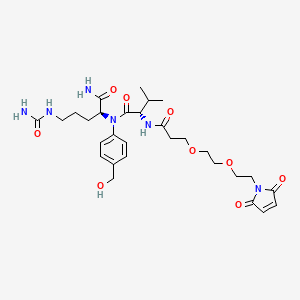

Mal-PEG2-Val-Cit-amido-PAB-OH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It can also be used as a PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

The synthesis of Mal-PEG2-Val-Cit-amido-PAB-OH involves the use of a cleavable ADC linker . This linker is used in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs .Molecular Structure Analysis

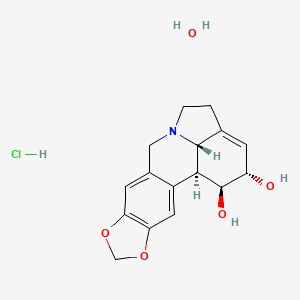

The molecular structure of Mal-PEG2-Val-Cit-amido-PAB-OH consists of a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The molecular weight is 618.68 and the formula is C29H42N6O9 .Chemical Reactions Analysis

Mal-PEG2-Val-Cit-amido-PAB-OH is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

The molecular weight of Mal-PEG2-Val-Cit-amido-PAB-OH is 618.68 and the formula is C29H42N6O9 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .科学的研究の応用

抗体薬物複合体 (ADC) 合成

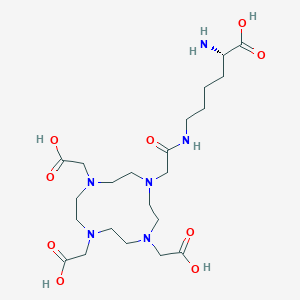

“Mal-PEG2-Val-Cit-アミド-PAB-OH” は、抗体薬物複合体 (ADC) の合成に使用される切断可能な ADC リンカーです {svg_1} {svg_2} {svg_3}. ADC は、がん治療の標的療法として設計されたバイオ医薬品です {svg_4}.

標的薬物送達

“this compound” の Val-Cit は、カテプシン B によって特異的に切断されます {svg_5} {svg_6}. この酵素はリソソームにのみ存在するため、ADC ペイロードは細胞内でのみ放出されます {svg_7} {svg_8}. これにより、標的薬物送達が可能になり、治療効果を高め、副作用を軽減します {svg_9} {svg_10}.

プロテアーゼ切断可能なリンカー

“this compound” は、細胞内の細胞プロテアーゼによって切断される Val-Cit ジペプチドを含んでいます {svg_11}. これにより、PAB 構造内の排除メカニズムを介した効率的なペイロード送達が可能になります {svg_12}.

薬物ペイロードとの結合

“this compound” の PAB 上のベンジルアルコールは、薬物ペイロードとの結合のために PNP などの反応性基と結合させることができます {svg_13}. これは、さまざまな ADC を作成するための汎用性の高いリンカーです {svg_14}.

タンパク質結合

“this compound” のマレイミドは、タンパク質のシステイン残基上の遊離チオールを共有結合的に結合させるために使用されます {svg_15}. これにより、ADC を標的タンパク質に特異的に結合させることができます {svg_16}.

PROTAC 合成

“this compound” は、PROTAC の合成に使用できる PROTAC リンカーとしても使用できます {svg_17}. PROTAC は、疾患を引き起こすタンパク質を破壊するために標識することによって機能する薬物の一種です {svg_18}.

作用機序

Target of Action

Mal-PEG2-Val-Cit-amido-PAB-OH is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are the cysteine residues of proteins, to which it binds covalently .

Mode of Action

The compound features a maleimide group, which is reactive towards thiol groups between pH 6.5 to 7.5 . This allows it to bind covalently to free thiols on the cysteine residues of proteins . The Val-Cit dipeptide in the compound is cleaved by cellular proteases, specifically Cathepsin B .

Biochemical Pathways

The cleavage of the Val-Cit dipeptide by Cathepsin B triggers an elimination mechanism within the PAB structure of the compound . This allows for efficient payload delivery, releasing the ADC payload only within the cell .

Pharmacokinetics

The presence of a hydrophilic peg spacer in the compound likely improves its solubility in aqueous media .

Result of Action

The primary result of the compound’s action is the delivery of an ADC payload within the cell . This is achieved through the cleavage of the Val-Cit dipeptide by Cathepsin B, which is only present in the lysosome .

Action Environment

The compound’s action is influenced by the pH of the environment. The maleimide group in the compound is reactive towards thiol groups between pH 6.5 to 7.5 . Additionally, the compound’s action is dependent on the presence of Cathepsin B, which is only present in the lysosome .

生化学分析

Biochemical Properties

Mal-PEG2-Val-Cit-amido-PAB-OH interacts with enzymes such as cathepsin B . This enzyme is present in the lysosome, ensuring that the ADC payload is released only within the cell .

Cellular Effects

The effects of Mal-PEG2-Val-Cit-amido-PAB-OH on cells are largely determined by the nature of the ADC or PROTAC it is part of. As a linker, it does not directly influence cell function, but it plays a crucial role in ensuring the selective delivery of the ADC payload to the target cells .

Molecular Mechanism

The molecular mechanism of action of Mal-PEG2-Val-Cit-amido-PAB-OH involves its cleavage by cathepsin B . This cleavage releases the ADC payload within the cell, allowing it to exert its effects .

Temporal Effects in Laboratory Settings

The temporal effects of Mal-PEG2-Val-Cit-amido-PAB-OH in laboratory settings are dependent on the stability of the ADC or PROTAC it is part of. As a linker, it does not degrade independently but is cleaved within the cell to release the ADC payload .

Dosage Effects in Animal Models

The dosage effects of Mal-PEG2-Val-Cit-amido-PAB-OH in animal models would be determined by the ADC or PROTAC it is part of. As a linker, it does not have direct effects, but it plays a crucial role in the delivery of the ADC payload .

Metabolic Pathways

Mal-PEG2-Val-Cit-amido-PAB-OH is involved in the metabolic pathway of the ADC or PROTAC it is part of. It interacts with cathepsin B, an enzyme present in the lysosome .

Transport and Distribution

The transport and distribution of Mal-PEG2-Val-Cit-amido-PAB-OH within cells and tissues are determined by the ADC or PROTAC it is part of. As a linker, it does not interact with transporters or binding proteins independently .

Subcellular Localization

The subcellular localization of Mal-PEG2-Val-Cit-amido-PAB-OH is within the lysosome, where it is cleaved by cathepsin B . This ensures that the ADC payload is released within the cell .

特性

IUPAC Name |

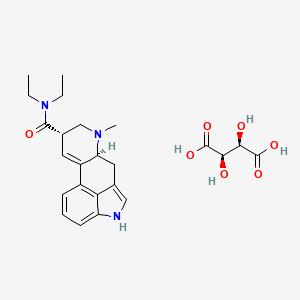

(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N6O9/c1-19(2)26(33-23(37)11-14-43-16-17-44-15-13-34-24(38)9-10-25(34)39)28(41)35(21-7-5-20(18-36)6-8-21)22(27(30)40)4-3-12-32-29(31)42/h5-10,19,22,26,36H,3-4,11-18H2,1-2H3,(H2,30,40)(H,33,37)(H3,31,32,42)/t22-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIUTNYVVFCDIA-NVQXNPDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone](/img/structure/B608757.png)